5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride is a chemical compound categorized as a heterocyclic compound. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an oxadiazole ring, which is a five-membered ring containing nitrogen and oxygen. The compound is identified by the CAS number 423768-39-2 and has significant relevance in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.
The synthesis of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride typically involves several steps:
The synthetic routes can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst concentration to enhance yield and purity. Each step must be carefully monitored to ensure that side reactions are minimized.
The molecular formula of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride is CHClNOS, with a molecular weight of approximately 299.14 g/mol. The structure includes:
The structural representation can be visualized using SMILES notation: ClCC1=NC(=NO1)C1=CC=C(S1)S(Cl)(=O)=O
.
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride can participate in various chemical reactions:
Understanding these reactions is critical for developing new synthetic pathways and optimizing existing ones for pharmaceutical applications.
The mechanism of action for 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride varies based on its application:
The compound typically appears as a solid at room temperature and has a melting point that can vary depending on purity and specific synthesis conditions.
Key chemical properties include:
Relevant data indicate that it should be stored in a cool, dry place away from moisture to maintain its integrity .
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonyl chloride has several significant applications:
The journey of 1,2,4-oxadiazole derivatives in medicinal chemistry spans over a century since their initial synthesis by Tiemann and Krüger in 1884. Originally classified as azoxime or furo[ab]diazole, this heterocyclic system remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked renewed interest [1] [10]. The first major therapeutic breakthrough emerged in the 1960s with the introduction of Oxolamine as a commercial antitussive drug, marking the inaugural clinical application of this heterocycle [1]. Subsequent decades witnessed the strategic incorporation of the 1,2,4-oxadiazole moiety into diverse pharmacotherapeutic agents:
A pivotal discovery occurred in 2011 with the isolation of Phidianidine A and B from the sea slug Phidiana militaris, representing the first naturally occurring 1,2,4-oxadiazole alkaloids. These compounds demonstrated significant cytotoxic activity against mammalian cell lines and agonist properties against PTP1B and CXCR4 receptors [1]. This natural occurrence, coupled with the continuous expansion of synthetic methodologies, has solidified the 1,2,4-oxadiazole scaffold as a privileged structure in drug design, with scientific interest in its biological applications doubling over the past fifteen years [10].
The 1,2,4-oxadiazole ring serves as a versatile bioisostere in rational drug design, primarily functioning as a metabolically stable replacement for labile ester and amide functionalities. This bioisosteric equivalence stems from its ability to participate in key molecular interactions while resisting hydrolytic degradation—a critical advantage in optimizing drug pharmacokinetics [1] [10]. Electronic and spatial characteristics of the 1,2,4-oxadiazole ring enable it to mimic carbonyl-containing functional groups through:
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole
Parameter | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Bond Angle at Bridgehead (°) | 120 | 120 | 110–112 |
Dipole Moment (D) | 1.5–1.8 | 3.0–3.5 | 3.8–4.0 |
Metabolic Stability | Low | Moderate | High |
Hydrogen Bond Acceptors | 2 | 1–2 | 3 |
The strategic incorporation of this heterocycle enhances metabolic stability without compromising target binding affinity, as evidenced in drugs like Ataluren, where the oxadiazole ring maintains therapeutic efficacy against nonsense mutation-mediated diseases. Furthermore, its balanced lipophilicity profile (typically LogP 1.0–3.5) improves membrane permeability compared to carboxylic acid counterparts, making it particularly valuable in CNS drug development [1] [7]. The thermal and chemical resilience of the 1,2,4-oxadiazole ring, attributable to its aromatic character (6π-electron system), provides additional pharmaceutical advantages by preventing ring-opening under physiological conditions [7] [10].
The integration of thiophene scaffolds with sulfonyl functionalities represents a sophisticated approach in designing targeted therapeutic agents. Thiophene's aromatic 6π-electron system confers remarkable stability while enabling diverse electronic interactions with biological targets [5]. When hybridized with sulfonyl chloride groups (–SO₂Cl), the resulting molecular architecture exhibits dual functionality:
Clinically successful thiophene-containing drugs demonstrate the therapeutic value of this hybrid approach:
Table 2: Pharmacological Significance of Thiophene-Containing Drugs
Drug | Therapeutic Category | Key Biological Target | Role of Thiophene |
---|---|---|---|
Clopidogrel | Antiplatelet | P2Y₁₂ ADP receptor | Aromatic core for receptor recognition |
Rivaroxaban | Anticoagulant | Factor Xa | Sulfonamide attachment point |
Ticagrelor | Antiplatelet | P2Y₁₂ ADP receptor | Allosteric modulation |
Canagliflozin | Antidiabetic | SGLT2 transporter | Glycoside linkage spacer |
Duloxetine | Antidepressant | Serotonin transporter | Stereochemical control element |
Antimicrobial research highlights the synergistic potential of thiophene-sulfonyl hybrids. Compounds featuring thiophene-2-sulfonyl chloride moieties conjugated with heterocyclic systems demonstrated enhanced activity against Escherichia coli and Bacillus subtilis, with MIC values as low as 0.007 mg/mL—significantly surpassing standard antibiotics like gentamicin [3]. Molecular docking studies confirm that such hybrids can simultaneously occupy both p-aminobenzoic acid (PABA) and pterin binding pockets in dihydropteroate synthase (DHPS), disrupting folate biosynthesis in pathogenic microorganisms [3] [5]. This dual-targeting capability, combined with increased lipophilicity improving membrane penetration, positions thiophene-sulfonyl architectures as versatile platforms for developing enzyme-directed therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7